molecular formula C11H12ClN B3059230 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine CAS No. 95884-51-8

4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine

Cat. No. B3059230
CAS RN: 95884-51-8
M. Wt: 193.67 g/mol
InChI Key: GUMKLSMBRGGWAH-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, stereochemistry, and any notable structural features.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure Insights : The study of 1-Acetyl-2-r,6-c-bis(4-chlorophenyl)-3-methyl-1,2,5,6-tetrahydropyridin-4-yl acetate revealed insights into the crystal structure of similar compounds. The tetrahydropyridine ring's half-chair conformation and the orientation of chlorophenyl groups provide a basis for understanding molecular interactions in these compounds (Vimalraj & Pandiarajan, 2010).

Chemical Transformations and Derivatives

  • Transformation and Antibacterial Activity : A study on the transformation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate revealed the formation of various tetrahydropyridine derivatives with potential antibacterial activities (Anusevičius et al., 2014).

Molecular Inhibition Research

  • Monoamine Oxidase Inhibition : Research on 3-aryl-Delta3-pyrrolines, structurally analogous to 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine, has shown potential as irreversible inhibitors of monoamine oxidase B, a significant finding in understanding neurological disorders (Williams & Lawson, 1998).

Synthesis and Pharmaceutical Potential

  • Synthetic Pathways and Medical Potential : The synthesis of N‐[pyridyl(phenyl)carbonylamino]hydroxyalkyl‐(benzyl)‐1,2,3,6‐tetrahydropyridines revealed their potential as anti-inflammatory agents. This demonstrates the pharmaceutical relevance of such compounds (Rao et al., 1995).

Spectroscopic and Structural Studies

  • Spectroscopic Analysis for Antibacterial Applications : A study focused on 4,6-Bis (4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile with transition metals, offering insights into its spectroscopic properties and potential antibacterial applications (Sadeek et al., 2015).

Quantum Chemical Analysis

  • Quantum Chemical and Molecular Docking Studies : The molecular structure and quantum chemical analysis of similar pyridine derivatives offer insights into the stability and interactions at the molecular level, with implications for antimicrobial activity (Sivakumar et al., 2021).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

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Please note that this is a general outline and the specific details would depend on the available information on the specific compound. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

4-(3-chlorophenyl)-1,2,3,6-tetrahydropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-4,8,13H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMKLSMBRGGWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442054
Record name 4-(3-chlorophenyl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine

CAS RN

95884-51-8
Record name 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95884-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-chlorophenyl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SK Youngster, WJ Nicklas… - Journal of Pharmacology …, 1989 - thevespiary.org
Materials and Methods Materials. Swiss-Webster(CF-W) mice were obtained from Charles River Laboratories(Wilmington, MA). MPP iodide was purchased from Research Biochemicals…
Number of citations: 51 www.thevespiary.org
RJ Conway, C Valant, A Christopoulos… - Bioorganic & medicinal …, 2012 - Elsevier
A series of substituted 4-arylpiperidines and a smaller family of 4-aryl-1,2,3,6-tetrahydropyridines were synthesized and their biological activity at the 5-HT 2C receptor studied to …
Number of citations: 14 www.sciencedirect.com
DS Wimalasena, RP Perera, BJ Heyen… - Journal of medicinal …, 2008 - ACS Publications
The active metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), N-methyl-4-phenylpyridinium (MPP + ), selectively destroys the dopaminergic neurons and induces the …
Number of citations: 31 pubs.acs.org
RJ Conway - 2011 - scholar.archive.org
I would like to thank my supervisors, Dr Ian Crosby and Dr Ben Capuano, for their advice and encouragement throughout the project, and for input into and proof reading of this thesis. …
Number of citations: 2 scholar.archive.org

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